Amisulpride N-oxide

Beschreibung

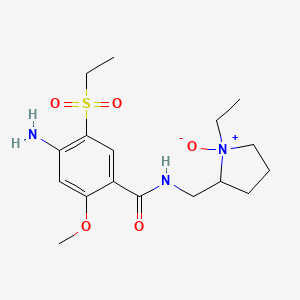

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKIPAUZJTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747025 | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71676-01-2 | |

| Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Amisulpride N-oxide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride N-oxide is a primary metabolite and a significant degradation product of the atypical antipsychotic drug Amisulpride.[1] Its formation can occur through metabolic oxidation or exposure of Amisulpride to environmental factors such as UV light and ozone.[1] As a potential impurity in Amisulpride drug products and a substance that may have its own pharmacological and toxicological profile, a thorough understanding of its synthesis and characterization is crucial for drug development and quality control. This technical guide provides an in-depth overview of the synthesis and analytical characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | [1] |

| CAS Number | 71676-01-2 | [1] |

| Molecular Formula | C₁₇H₂₇N₃O₅S | [1] |

| Molecular Weight | 385.48 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1] |

Synthesis of this compound

While this compound is primarily known as a degradation product, its deliberate synthesis in a laboratory setting is essential for obtaining a pure standard for analytical and toxicological studies. Direct oxidation of the tertiary amine group in Amisulpride is the most straightforward synthetic approach. Below are detailed protocols for common oxidation methods.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method utilizes a widely used and effective oxidizing agent for the conversion of tertiary amines to their corresponding N-oxides.

Experimental Protocol:

-

Dissolution: Dissolve Amisulpride (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform at room temperature. The concentration should be in the range of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent to the cooled Amisulpride solution over a period of 30-60 minutes with continuous stirring. The slow addition helps to control the reaction temperature, as the oxidation is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite (B76179). Stir the mixture for 15-20 minutes.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate).

Method 2: Oxidation with Hydrogen Peroxide

This method employs a greener and more atom-economical oxidizing agent.

Experimental Protocol:

-

Dissolution: Dissolve Amisulpride (1 equivalent) in a suitable solvent such as methanol, ethanol, or acetone.

-

Addition of Hydrogen Peroxide: Add an aqueous solution of hydrogen peroxide (30% w/w, 3-5 equivalents) to the Amisulpride solution.

-

Heating: Heat the reaction mixture to 40-60 °C and stir. The reaction time can vary from several hours to a day.

-

Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Decompose the excess hydrogen peroxide by the addition of a small amount of manganese dioxide or a saturated aqueous solution of sodium sulfite until the peroxide test is negative.

-

Filtration and Concentration: Filter the mixture to remove any inorganic solids and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization as described in Method 1.

Workflow for Chemical Synthesis of this compound

Caption: General workflow for the chemical synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The formation of the N-oxide bond results in characteristic shifts in the NMR spectrum compared to the parent Amisulpride.

¹H NMR Spectroscopy:

-

Protons alpha to the N-oxide: The most significant change is the downfield shift of the protons on the carbon atoms directly attached to the nitrogen atom of the pyrrolidine (B122466) ring. This is due to the deshielding effect of the N-oxide group.

-

Other protons: Minor shifts may also be observed for other protons in the molecule.

¹³C NMR Spectroscopy:

-

Carbons alpha to the N-oxide: The carbon atoms alpha to the N-oxide group will also experience a downfield shift.

-

Other carbons: Smaller changes in the chemical shifts of other carbon atoms may also be observed.

Predicted ¹H and ¹³C NMR Data for this compound:

| Amisulpride | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | This compound | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyrrolidine-CH₂ (α to N) | ~2.5-2.8 | ~55-58 | Pyrrolidine-CH₂ (α to N-oxide) | ~3.5-4.0 | ~65-70 |

| Pyrrolidine-CH (α to N) | ~2.9-3.2 | ~60-63 | Pyrrolidine-CH (α to N-oxide) | ~4.0-4.5 | ~70-75 |

| N-CH₂-ethyl | ~2.4-2.7 | ~45-48 | N-CH₂-ethyl | ~3.3-3.8 | ~55-60 |

| CH₃-ethyl | ~1.0-1.2 | ~12-15 | CH₃-ethyl | ~1.2-1.4 | ~10-13 |

| Aromatic-H | ~6.5-8.0 | ~110-160 | Aromatic-H | ~6.5-8.0 | ~110-160 |

| OCH₃ | ~3.9 | ~56 | OCH₃ | ~3.9 | ~56 |

| SO₂-CH₂ | ~3.2 | ~53 | SO₂-CH₂ | ~3.2 | ~53 |

| SO₂-CH₃ | ~1.3 | ~8 | SO₂-CH₃ | ~1.3 | ~8 |

| NH₂ | ~4.5 | - | NH₂ | ~4.5 | - |

| CONH | ~8.2 | ~165 | CONH | ~8.2 | ~165 |

Note: These are predicted values based on general trends for N-oxidation. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of this compound.

-

Electrospray Ionization (ESI): In positive ion mode, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 386.

-

Fragmentation Pattern: A characteristic fragmentation of N-oxides is the loss of an oxygen atom (16 Da), resulting in a fragment ion corresponding to the protonated parent amine [M+H-16]⁺ at m/z 370. This neutral loss is a strong indicator of an N-oxide functionality. Further fragmentation will be similar to that of Amisulpride.

Mass Spectrometry Data for this compound:

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 386.1744 | 386.1749 |

| [M+H-O]⁺ | 370.1795 | 370.1800 |

Observed data from SpectraBase, Compound ID HJPSCTOZuzm.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for separating it from Amisulpride and other related substances.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where both Amisulpride and this compound have significant absorbance (e.g., ~270 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Due to the increased polarity of the N-oxide group, this compound will typically have a shorter retention time than Amisulpride on a reverse-phase HPLC column.

Experimental Workflow for Characterization

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols for chemical synthesis and the summary of analytical characterization techniques and expected data will be valuable for researchers and professionals in the fields of drug metabolism, pharmaceutical analysis, and quality control. The availability of pure this compound as a reference standard is critical for the accurate monitoring of Amisulpride stability and for further investigation into its potential biological activities.

References

Amisulpride N-oxide: An Examination of a Metabolite within the Pharmacological Context of its Parent Compound, Amisulpride

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Amisulpride (B195569) N-oxide. Initial investigations reveal a significant scarcity of direct research into the specific mechanism of action of Amisulpride N-oxide itself. The available scientific literature primarily identifies it as a transformation product and metabolite of the atypical antipsychotic, Amisulpride.[1][2][3] Notably, studies on the metabolism of Amisulpride suggest that its metabolites are largely pharmacologically inactive and found in negligible amounts in plasma.[1][2]

Consequently, this guide will focus on the well-documented and complex mechanism of action of the parent compound, Amisulpride. Understanding the pharmacology of Amisulpride is essential for contextualizing the role and potential impact of its metabolites, including this compound.

Overview of Amisulpride

Amisulpride is a substituted benzamide (B126) atypical antipsychotic renowned for its efficacy in treating both the positive and negative symptoms of schizophrenia.[4][5][6][7] It exhibits a unique, dose-dependent pharmacological profile, which distinguishes it from other antipsychotic agents.[4][8][9] Its therapeutic effects are primarily attributed to its high and selective affinity for dopamine (B1211576) D2 and D3 receptors.[2][4][9][10][11] More recent research has also identified its potent antagonism of the serotonin (B10506) 5-HT7 receptor, which is thought to contribute to its antidepressant properties.[12][13][14][15]

The Metabolic Fate of Amisulpride: Formation of this compound

Amisulpride undergoes minimal metabolism in the body.[1][2] The formation of this compound is a result of the oxidation of the parent molecule.[2] This metabolic conversion is a minor pathway, with the majority of Amisulpride being excreted unchanged.[1]

Quantitative Pharmacology of Amisulpride

The following table summarizes the in vitro binding affinities of Amisulpride and its enantiomers for key central nervous system receptors. The data is presented as inhibition constants (Ki), where a lower value indicates a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) |

| Racemic Amisulpride | Dopamine D2 | 2.8 - 3.0 |

| Racemic Amisulpride | Dopamine D3 | 3.2 - 3.5 |

| Racemic Amisulpride | Serotonin 5-HT7a | 11.5 |

| Racemic Amisulpride | Serotonin 5-HT2B | 13 |

| (-)-S Amisulpride | Dopamine D2L | 4.1 - 10.7 |

| (-)-S Amisulpride | Rat Dopamine D3 | 3.1 - 3.2 |

| (+)-R Amisulpride (Aramisulpride) | Dopamine D2 | 140 |

| (-)-S Amisulpride (Esamisulpride) | Dopamine D2 | 4.43 |

| (+)-R Amisulpride (Aramisulpride) | Serotonin 5-HT7 | 47 |

| (-)-S Amisulpride (Esamisulpride) | Serotonin 5-HT7 | 1860 |

Data compiled from multiple sources.[9][12][16][17]

Detailed Mechanism of Action of Amisulpride

Dose-Dependent Dopamine D2/D3 Receptor Antagonism

A defining characteristic of Amisulpride is its dual action at dopamine D2 and D3 receptors, which is dependent on the administered dose.[4][5][8]

-

Low Doses (50-300 mg/day): At lower concentrations, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[4][8][9] These autoreceptors normally function to inhibit dopamine synthesis and release. By blocking these receptors, Amisulpride disinhibits dopaminergic neurons, leading to an increase in dopamine release in the synaptic cleft. This enhanced dopaminergic neurotransmission is believed to be the mechanism underlying its efficacy against negative and depressive symptoms.[4][5][8]

-

High Doses (400-1200 mg/day): At higher doses, Amisulpride acts as a conventional antagonist at postsynaptic D2/D3 receptors, particularly in the limbic system.[4][9][10] This action blocks the effects of excess dopamine, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of inhibitory G proteins. Upon activation by dopamine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Amisulpride, as a competitive antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine from initiating this signaling cascade.[4][17]

Serotonin 5-HT7 Receptor Antagonism

In addition to its effects on the dopaminergic system, Amisulpride is a potent antagonist at serotonin 5-HT7 receptors.[12][13][14] This interaction is believed to be the primary mediator of its antidepressant properties.[13][14] Studies in 5-HT7 receptor knockout mice have shown that the antidepressant-like effects of Amisulpride are absent, providing strong evidence for the crucial role of this receptor in its mood-regulating effects.[13][14]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound like Amisulpride for a specific receptor.

Objective: To quantify the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the recombinant human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT7).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]LSD for 5-HT7 receptors).

-

Test Compound: Amisulpride.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the target receptor to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Detection System: A liquid scintillation counter.

Procedure:

-

Assay Preparation: Prepare serial dilutions of the test compound (Amisulpride).

-

Incubation: In a multi-well plate, combine the receptor-containing cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding. Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

References

- 1. benchchem.com [benchchem.com]

- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Amisulpride: progress and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D2 receptor occupancy during high- and low-dose therapy with the atypical antipsychotic amisulpride: a 123I-iodobenzamide SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Amisulpride N-oxide: A Comprehensive Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride (B195569) N-oxide is recognized primarily as a metabolite and degradation product of the atypical antipsychotic drug, amisulpride. This technical guide provides an in-depth exploration of the discovery, history, and scientific understanding of Amisulpride N-oxide. While specific historical records detailing its initial discovery are not extensively documented in publicly available literature, its identification is intrinsically linked to the metabolic and environmental fate studies of its parent compound, amisulpride. This document synthesizes the available scientific data on its formation, physicochemical properties, and pharmacological profile, presenting it in a structured format for researchers and drug development professionals.

Introduction to Amisulpride and the Emergence of its N-oxide

Amisulpride is a substituted benzamide (B126) atypical antipsychotic that selectively antagonizes dopamine (B1211576) D2 and D3 receptors.[1][2] It is utilized in the treatment of schizophrenia and, at lower doses, for dysthymia.[2] The metabolism of amisulpride is minimal, with the majority of the drug excreted unchanged.[3] However, metabolic studies have identified key pathways, including oxidation, which leads to the formation of this compound.[3] This metabolite has also been identified as a photodegradation product of amisulpride, indicating its environmental relevance.[1][4]

Discovery and History

The specific historical details surrounding the initial isolation and characterization of this compound are not well-documented in dedicated publications. Its discovery can be inferred to be a direct result of the routine and comprehensive metabolic profiling of amisulpride during its preclinical and clinical development. The process of drug development necessitates a thorough understanding of a compound's metabolic fate to assess its safety and efficacy.

Inferred Discovery Timeline:

-

Late 20th Century: Following the synthesis and development of amisulpride, extensive in vitro and in vivo metabolism studies would have been conducted. It is during this phase that this compound would have been first identified as a minor metabolite.

-

Early 21st Century: With the widespread clinical use of amisulpride, further research, including environmental fate studies, has highlighted the formation of this compound through photodegradation.[1]

Physicochemical and Pharmacokinetic Properties

This compound is the product of the oxidation of the tertiary amine in the pyrrolidine (B122466) ring of amisulpride.[3] Limited quantitative data is available for this compound itself, as research has primarily focused on the parent drug.

Table 1: Physicochemical Properties of Amisulpride and its N-oxide

| Property | Amisulpride | This compound |

| Molecular Formula | C₁₇H₂₇N₃O₄S | C₁₇H₂₇N₃O₅S |

| Molar Mass | 369.48 g/mol | 385.48 g/mol [5] |

| CAS Number | 71675-85-9 | 71676-01-2[5] |

Table 2: Pharmacokinetic Parameters of Amisulpride (Human)

| Parameter | Value |

| Bioavailability | 48%[2] |

| Protein Binding | 17%[2] |

| Elimination Half-life | ~12 hours[2] |

| Metabolism | Minimal; two identified metabolites (de-ethylation and oxidation products) account for ~4% of the dose.[3] |

| Excretion | Primarily renal, as unchanged drug.[2] |

This compound, being one of the two primary but minor metabolites, is considered pharmacologically inactive.[3] Its contribution to the overall clinical effect of amisulpride is negligible.

Experimental Protocols

General Protocol for the Synthesis of this compound

The synthesis of this compound would typically involve the oxidation of the tertiary amine in the pyrrolidine ring of amisulpride. A common method for such a transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).

Materials:

-

Amisulpride

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Appropriate eluents for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)

Procedure:

-

Dissolve amisulpride in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of mCPBA in the same solvent dropwise to the cooled amisulpride solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

-

Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualizations

Metabolic Pathway of Amisulpride

The metabolic conversion of amisulpride to this compound is a straightforward oxidation reaction.

Caption: Metabolic oxidation of amisulpride to this compound.

Experimental Workflow for Synthesis and Purification

The general workflow for the laboratory synthesis and purification of this compound is outlined below.

Caption: General workflow for this compound synthesis.

Conclusion

This compound is a minor, pharmacologically inactive metabolite of the atypical antipsychotic amisulpride. Its discovery is an integral part of the metabolic studies of the parent drug, although specific historical accounts of its initial identification are not prominent in the scientific literature. It is also formed through environmental degradation processes such as photodegradation. For researchers and drug development professionals, this compound serves as an important reference standard for metabolic and impurity profiling of amisulpride. Further research into the environmental impact and degradation pathways of amisulpride may provide more insights into the significance of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cphi-online.com [cphi-online.com]

- 5. This compound | 71676-01-2 | FA17869 | Biosynth [biosynth.com]

The Pharmacological Profile of Amisulpride and the Uncharacterized Nature of its N-oxide Metabolite

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amisulpride (B195569) is a second-generation atypical antipsychotic agent recognized for its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as dysthymia.[1][2] Its therapeutic effects are attributed to a unique and highly selective pharmacological profile, primarily targeting dopamine (B1211576) D2 and D3 receptors, and more recently identified, the serotonin (B10506) 5-HT7 receptor.[3][4] Amisulpride N-oxide is a known metabolite and degradation product of amisulpride, formed through oxidation.[5][6] Despite its identification, a comprehensive pharmacological profile of this compound is not available in the public domain. One report on the metabolism of amisulpride suggests that its metabolites, formed via de-ethylation and oxidation, are pharmacologically inactive; however, specific data for the N-oxide is lacking.[5] This guide provides a detailed overview of the well-established pharmacological properties of the parent compound, amisulpride, and highlights the current knowledge gap regarding its N-oxide metabolite.

Pharmacological Profile of Amisulpride

Amisulpride exhibits a distinct, dose-dependent mechanism of action. At lower doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent alleviation of negative and depressive symptoms.[7] At higher doses, it acts as a conventional postsynaptic D2/D3 receptor antagonist, primarily in the limbic regions, which is effective in controlling the positive symptoms of schizophrenia.[7]

Receptor Binding Affinity

Amisulpride demonstrates high and selective affinity for dopamine D2 and D3 receptors, and potent antagonism at the serotonin 5-HT7 receptor.[3][4] The binding affinities (Ki) from various in vitro studies are summarized in the table below.

| Compound | Receptor | Ki (nM) | Radioligand | Source |

| Racemic Amisulpride | Dopamine D2 | 2.8 | [3H]raclopride | [4] |

| Racemic Amisulpride | Dopamine D3 | 3.2 | [3H]raclopride | [4] |

| Racemic Amisulpride | Serotonin 5-HT7a | 11.5 ± 0.7 | [3H]LSD | [3] |

| (S)-Amisulpride | Dopamine D2 | - | - | - |

| (S)-Amisulpride | Dopamine D3 | - | - | - |

| (R)-Amisulpride | Dopamine D2 | - | - | - |

| (R)-Amisulpride | Dopamine D3 | - | - | - |

| Racemic Amisulpride | Serotonin 5-HT2B | 13 ± 1 | - | [3] |

Note: Specific Ki values for the individual enantiomers of Amisulpride at D2 and D3 receptors were not explicitly found in the provided search results, though their differential binding is acknowledged in the literature.

In Vivo Efficacy

Preclinical in vivo studies in animal models have been instrumental in characterizing the antipsychotic and antidepressant-like effects of amisulpride.

| Animal Model | Effect of Amisulpride | Relevant Doses | Putative Mechanism | Source |

| Rat model of depression (Tail Suspension Test) | Reduced immobility time | Low doses | 5-HT7 receptor antagonism | [3] |

| Rat model of psychosis (Ketamine-induced deficits) | Ameliorated cognitive deficits and social interaction deficits | 3 mg/kg | 5-HT7 receptor antagonism | [8] |

| Rat model of positive symptoms (Amphetamine-induced hyperlocomotion) | Inhibition of hyperlocomotion | - | D2/D3 receptor antagonism | [9] |

| Rat model of negative symptoms | - | Low doses | Presynaptic D2/D3 autoreceptor blockade | [7] |

Signaling Pathways

The interaction of amisulpride with its target receptors initiates specific intracellular signaling cascades.

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins.[7] Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] As a competitive antagonist, amisulpride blocks dopamine from binding to these receptors, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.[7]

Serotonin 5-HT7 Receptor Signaling

The serotonin 5-HT7 receptor is a Gs protein-coupled receptor.[11] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11] Amisulpride acts as a competitive antagonist at this receptor, preventing serotonin from binding and thereby inhibiting the stimulation of adenylyl cyclase and the subsequent rise in cAMP.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]

- 9. Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Amisulpride N-oxide: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride N-oxide is the primary metabolite and a known degradation product of the atypical antipsychotic drug Amisulpride.[1] While Amisulpride is a potent antagonist of dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT7 receptors, its N-oxide metabolite is generally considered to be pharmacologically inactive.[2] This document provides a detailed technical overview of the chemical structure, properties, and relevant biological context of this compound, intended for researchers and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

This compound is formed by the oxidation of the tertiary amine in the pyrrolidine (B122466) ring of Amisulpride. This conversion results in the formation of an N-oxide functional group.

Chemical Structure:

-

IUPAC Name: 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-benzamide[1]

-

SMILES: O=C(C1=C(OC)C=C(N)C(S(=O)(CC)=O)=C1)NCC2CCC[N+]2(CC)[O-][1]

Physicochemical Properties:

A comprehensive summary of the known and predicted physicochemical properties of this compound and its parent compound, Amisulpride, is presented in Table 1. Direct experimental data for some properties of this compound are limited; therefore, predicted values are included where available.

| Property | This compound | Amisulpride |

| Molecular Weight | 385.48 g/mol [3] | 369.48 g/mol [4] |

| Melting Point | Data not available | 126-127 °C[4] |

| Boiling Point | Data not available | Predicted: 558.9 ± 50.0 °C[5] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol[1] | Insoluble in water[4] |

| pKa (basic) | Predicted: Lower than Amisulpride | 9.37[4] |

| LogP | Predicted: Lower than Amisulpride | 1.06[4] |

Pharmacology and Signaling Pathways

Amisulpride (Parent Compound)

Amisulpride exhibits a complex, dose-dependent pharmacology. It is a potent antagonist at dopamine D2 and D3 receptors.[6] Additionally, it has been identified as a potent antagonist of serotonin 5-HT7 and 5-HT2B receptors, which is thought to contribute to its antidepressant effects.[7]

At low doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. At higher doses, it acts as a conventional postsynaptic D2/D3 receptor antagonist.[6]

The signaling pathways for Amisulpride's action on dopamine D2 and serotonin 5-HT7 receptors are depicted below.

This compound

Experimental Protocols

Synthesis of this compound

A general protocol for the synthesis of tertiary amine N-oxides can be adapted for the preparation of this compound from Amisulpride.

Detailed Methodology:

-

Dissolution: Dissolve Amisulpride in a suitable organic solvent such as methanol or dichloromethane (B109758) in a round-bottom flask.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the analysis of this compound.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy) or mass spectrometry (MS) for higher sensitivity and specificity.

Mass Spectrometry (MS):

Mass spectrometry is a key technique for the identification and characterization of this compound. The protonated molecule [M+H]⁺ would have an m/z of 386.18. A characteristic fragmentation pattern in MS/MS would be the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) from the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The formation of the N-oxide will induce characteristic downfield shifts in the signals of the protons and carbons adjacent to the nitrogen atom in the pyrrolidine ring compared to the parent Amisulpride.[2][8][9]

Conclusion

This compound is a key metabolite of Amisulpride. While its parent compound has a well-defined and potent pharmacological profile, the N-oxide derivative is considered inactive. This is likely due to its increased polarity, which hinders its ability to interact with the target receptors in the central nervous system. The information and protocols provided in this document serve as a comprehensive guide for researchers and scientists involved in the study of Amisulpride and its metabolites. Further research, particularly direct receptor binding assays, would be beneficial to definitively confirm the pharmacological inactivity of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amisulpride CAS#: 71675-85-9 [m.chemicalbook.com]

- 6. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Amisulpride to N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569) is an atypical antipsychotic and antiemetic agent characterized by its high affinity for dopamine (B1211576) D2 and D3 receptors. While amisulpride is known to undergo limited metabolism in vivo, with a significant portion excreted unchanged, the potential for oxidative metabolism at its nucleophilic nitrogen centers warrants investigation. The formation of N-oxide metabolites is a common metabolic pathway for many xenobiotics containing tertiary amine moieties. This technical guide provides a comprehensive overview of the potential in vitro metabolism of amisulpride to its N-oxide metabolite, focusing on the enzymatic systems likely involved, detailed experimental protocols for investigation, and methods for quantitative analysis.

While amisulpride N-oxide has been identified as a photodegradation product and an impurity, its formation as a product of enzymatic metabolism in vitro is a plausible pathway, primarily mediated by Flavin-containing monooxygenases (FMOs).[1] It is important to note that cytochrome P450 (CYP) catalyzed metabolism of amisulpride appears to be minor.[2]

Enzymatic Pathway: The Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, with FMO3 being the predominant form in the adult human liver. These enzymes specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms, in a wide range of xenobiotics. The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate, which then transfers an oxygen atom to the substrate.

The tertiary amine present in the pyrrolidine (B122466) ring of amisulpride represents a potential site for N-oxidation by FMOs. The general reaction is depicted below:

Amisulpride + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Distinguishing FMO activity from that of CYP enzymes is crucial in in vitro metabolism studies. This can be achieved through the use of selective chemical inhibitors and by exploiting the differential heat stability of these enzyme systems. FMOs are heat-labile and can be selectively inactivated by pre-incubating microsomes at elevated temperatures in the absence of NADPH, whereas CYP enzymes are generally more stable under these conditions.

Quantitative Data

| Enzyme Source | Substrate Concentration (µM) | Rate of this compound Formation (pmol/min/mg protein) | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes (Pooled) | User-defined | User-determined | User-determined | User-determined |

| Recombinant Human FMO1 | User-defined | User-determined | User-determined | User-determined |

| Recombinant Human FMO3 | User-defined | User-determined | User-determined | User-determined |

| Recombinant Human FMO5 | User-defined | User-determined | User-determined | User-determined |

Experimental Protocols

In Vitro Incubation for this compound Formation

This protocol describes a general procedure for assessing the formation of this compound in human liver microsomes and with recombinant human FMOs.

Materials:

-

Amisulpride

-

This compound (analytical standard)

-

Pooled human liver microsomes (HLM)

-

Recombinant human FMO1, FMO3, FMO5

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Methimazole (B1676384) (FMO inhibitor)

-

Acetonitrile (B52724) (ACN)

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for reaction termination

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of amisulpride and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare working solutions of the NADPH regenerating system and MgCl₂ in potassium phosphate buffer.

-

Prepare a stock solution of methimazole in water.

-

-

Incubation Setup:

-

In microcentrifuge tubes, combine potassium phosphate buffer, HLM (typically 0.2-1.0 mg/mL protein) or recombinant FMOs (e.g., 10-50 pmol/mL), and MgCl₂ (final concentration ~5 mM).

-

To differentiate FMO and CYP activity, include control incubations:

-

No NADPH: To control for non-enzymatic degradation.

-

Heat-inactivated microsomes: Pre-incubate microsomes at 50°C for 5 minutes before adding other components to inactivate FMOs.

-

FMO inhibition: Include incubations with methimazole (e.g., 100 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding amisulpride to achieve a range of final concentrations (e.g., 1-100 µM).

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to ensure linear formation of the metabolite.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or an acidic quenching solution (e.g., 10% TCA).

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

LC-MS/MS Quantification of Amisulpride and this compound

This protocol provides a general method for the simultaneous quantification of amisulpride and its N-oxide metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Amisulpride: Precursor ion (Q1) m/z 370.2 → Product ion (Q3) m/z 242.1

-

This compound: Precursor ion (Q1) m/z 386.2 → Product ion (Q3) m/z [To be determined empirically, likely involving loss of the N-oxide oxygen and/or fragmentation of the side chain]

-

Internal Standard (e.g., Amisulpride-d8): To be determined based on the deuterated standard used.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Data Analysis:

-

Construct calibration curves for both amisulpride and this compound using the peak area ratios of the analyte to the internal standard versus concentration.

-

Calculate the rate of metabolite formation at each substrate concentration and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Caption: Hypothetical metabolic pathway of amisulpride to N-oxide via FMO3.

Caption: General workflow for in vitro amisulpride N-oxidation assay.

Caption: Logical diagram of the LC-MS/MS analytical process.

Conclusion

While the in vitro N-oxidation of amisulpride is a theoretically plausible metabolic pathway, particularly mediated by FMOs, there is a notable absence of direct experimental evidence and quantitative data in the current scientific literature. The information and protocols provided in this guide are intended to serve as a robust framework for researchers to investigate this potential metabolic route. The differentiation between enzymatic formation and potential chemical degradation of amisulpride to its N-oxide is a critical aspect to consider in experimental design. Further research is necessary to fully elucidate the role of FMOs in the metabolism of amisulpride and to determine the kinetic parameters of N-oxide formation.

References

Amisulpride N-oxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569) N-oxide is a known transformation product and a minor metabolite of the second-generation antipsychotic drug, amisulpride.[1] While amisulpride has been extensively studied for its therapeutic efficacy in treating schizophrenia and other psychiatric disorders, literature specifically detailing the pharmacological and toxicological profile of its N-oxide metabolite is sparse. This technical guide provides a comprehensive review of the available information on Amisulpride N-oxide, supplemented with in-depth data on the parent compound, amisulpride, to serve as a foundational resource for researchers in drug development and pharmacology.

This compound: Current Knowledge

This compound is formed through the oxidation of the pyrrolidine (B122466) nitrogen of amisulpride. It has been identified as a photodegradation product and a metabolite of amisulpride. However, it is considered to be pharmacologically inactive.[2] Studies on the metabolism of amisulpride indicate that it undergoes minimal biotransformation, with the majority of the drug excreted unchanged.[3][4] The metabolites, including the N-oxide, are found in very small quantities and are not believed to contribute significantly to the therapeutic effects or the side-effect profile of amisulpride.[2]

Amisulpride: An In-depth Profile

Amisulpride is a substituted benzamide (B126) with a high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors.[1][5][6] Its unique pharmacological profile, acting as an antagonist at postsynaptic D2/D3 receptors at high doses and as a presynaptic autoreceptor antagonist at low doses, contributes to its efficacy against both positive and negative symptoms of schizophrenia.[2][4][7]

Data Presentation: Quantitative Data for Amisulpride

The following tables summarize key quantitative data for amisulpride from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of Amisulpride

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Cloned human D2L receptors (Sf-9 cells) | 2.8 ± 0.4 | [6] |

| Dopamine D3 | [3H]Nemonapride | Cloned rat D3 receptors (Sf-9 cells) | 3.2 ± 0.3 | [6] |

| (-)S Amisulpride (D2L) | [3H]Spiperone | Cloned human D2L receptors (Sf-9 cells) | - | [5] |

| (-)S Amisulpride (D3) | [3H]Nemonapride | Cloned rat D3 receptors (Sf-9 cells) | - | [5] |

Table 2: Pharmacokinetic Parameters of Amisulpride

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 48% | Human | Oral | [3][4] |

| Elimination Half-life | ~12 hours | Human | Oral | [3][4] |

| Plasma Protein Binding | 16% | Human | - | [3] |

| Volume of Distribution | 5.8 L/kg | Human | - | [8] |

| Major Excretion Route | Urine (mostly unchanged) | Human | Oral | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for amisulpride are provided below.

Receptor Binding Assay (for Dopamine D2 and D3 Receptors)

-

Cell Culture and Membrane Preparation: Spodoptera frugiperda (Sf-9) insect cells are infected with recombinant baculovirus containing the cDNA for either the human dopamine D2L or the rat dopamine D3 receptor. After incubation, the cells are harvested, and the cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors or [3H]nemonapride for D3 receptors) and varying concentrations of amisulpride. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., haloperidol).

-

Data Analysis: The radioactivity is measured using a liquid scintillation counter. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of amisulpride that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[5]

High-Performance Liquid Chromatography (HPLC) for Amisulpride Quantification

-

Sample Preparation: Plasma or other biological samples are subjected to protein precipitation or liquid-liquid extraction to isolate the drug.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase is a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode.

-

Detection: UV detection is commonly employed, with the wavelength set to the absorption maximum of amisulpride (around 227-257 nm).[9][10]

-

Quantification: The concentration of amisulpride in the sample is determined by comparing the peak area of the analyte with that of a calibration curve constructed using known concentrations of a reference standard.

Synthesis of Amisulpride (General Overview)

A common synthetic route for amisulpride involves the following key steps:

-

Alkylation, Oxidation, and Condensation: Starting from 4-amino-5-(ethylthio)-2-methoxy benzoic acid, the synthesis proceeds through alkylation, followed by oxidation of the thioether to a sulfone, and finally condensation with 2-(aminomethyl)-1-ethylpyrrolidine (B195583) to yield amisulpride.[11]

-

Alternative Routes: Other patented methods describe the synthesis starting from different precursors, such as 4-amino-O-anisic acid, involving steps like sulfonation, reduction, and condensation.[12][13][14]

Mandatory Visualization

Signaling Pathway of Amisulpride at Dopamine D2/D3 Receptors

Caption: Dose-dependent action of Amisulpride on dopamine receptors.

Experimental Workflow for Receptor Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound remains a poorly characterized metabolite of amisulpride. The available evidence suggests it is pharmacologically inactive and present in negligible amounts following amisulpride administration. For researchers and drug development professionals, a thorough understanding of the parent compound, amisulpride, is crucial for contextualizing the potential role and impact of its metabolites. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with amisulpride, which can serve as a valuable resource for further investigation into the properties and significance of this compound. Future research is warranted to definitively elucidate the pharmacological and toxicological profile of this metabolite.

References

- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Amisulpride - Wikipedia [en.wikipedia.org]

- 4. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amisulpride | CAS:71675-85-9 | Dopamine D2/D3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. benchchem.com [benchchem.com]

- 8. litfl.com [litfl.com]

- 9. bbrc.in [bbrc.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN103819383A - Synthesis method for amisulpride - Google Patents [patents.google.com]

- 13. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 14. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

The Role of Amisulpride N-oxide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569) is an atypical antipsychotic agent belonging to the substituted benzamide (B126) class, effective in the treatment of schizophrenia.[1] Unlike many other antipsychotics, amisulpride exhibits a unique pharmacological profile characterized by high affinity for dopamine (B1211576) D2 and D3 receptors, with minimal interaction with other neurotransmitter systems. A key feature of amisulpride's disposition in the body is its limited metabolism, with the majority of the drug excreted unchanged in the urine.[2][3] However, a notable metabolite that has been identified is Amisulpride N-oxide. This technical guide provides an in-depth overview of the current understanding of the role of this compound in the metabolism of its parent drug.

Formation and Metabolic Pathway of this compound

Amisulpride undergoes minor metabolism, and one of the identified pathways is the oxidation of the tertiary amine in the pyrrolidine (B122466) ring to form this compound. This biotransformation is a Phase I metabolic reaction. While the metabolism of many drugs is primarily mediated by the cytochrome P450 (CYP) enzyme system, evidence suggests that CYP enzymes are not significantly involved in the metabolism of amisulpride.[4] It is hypothesized that flavin-containing monooxygenases (FMOs) are the primary enzymes responsible for the N-oxidation of amisulpride.[5][6]

Quantitative Data

Quantitative data regarding the metabolism of amisulpride to this compound in humans is limited. The majority of administered amisulpride is excreted unchanged. Available data from various pharmacokinetic studies are summarized below.

Table 1: Pharmacokinetic Parameters of Amisulpride in Healthy Volunteers

| Parameter | Value | Reference |

| Bioavailability | 48% | [2] |

| Elimination Half-life | ~12 hours | [2] |

| Protein Binding | 17% | [2] |

| Renal Clearance | 330 mL/min | [3] |

| C/D ratio (ng/mL)/mg | 0.60 (95% CI: 0.52–0.67) | [7] |

| Pooled Plasma Concentration | 333.9 ng/mL (95% CI: 294.5–373.3) | [7] |

Note: Specific quantitative data for this compound pharmacokinetics (e.g., Cmax, Tmax, AUC, percentage of metabolite formed) are not extensively reported in the reviewed literature.

Experimental Protocols

Quantification of Amisulpride and this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for amisulpride quantification and can be optimized for the simultaneous measurement of this compound.[8][9][10]

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., Amisulpride-d5).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 µm[8]

-

Mobile Phase: 0.2% formic acid in water:methanol (35:65, v/v)[8]

-

Flow Rate: 0.5 mL/min[8]

-

Injection Volume: 10 µL

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

In Vitro Metabolism of Amisulpride using Human Liver Microsomes

This protocol is a general procedure to investigate the in vitro metabolism of amisulpride and can be used to confirm the formation of this compound and identify the enzymes involved.[11][12][13]

4.2.1. Incubation

-

Prepare an incubation mixture containing:

-

Human liver microsomes (0.5 mg/mL protein)

-

Amisulpride (1 µM)

-

NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)

-

Phosphate buffer (100 mM, pH 7.4)

-

-

To investigate the role of specific enzyme families, selective inhibitors can be included (e.g., a pan-CYP inhibitor like 1-aminobenzotriazole (B112013) or specific FMO inhibitors if available).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding amisulpride.

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

4.2.2. Sample Analysis

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of this compound using the LC-MS/MS method described in section 4.1.

Pharmacological Activity of this compound

The pharmacological activity of this compound has not been extensively studied. However, it is generally considered to be an inactive metabolite. One source suggests that this compound is metabolized to sulpiride, a potent dopamine D2 antagonist, but this claim requires further validation as it contradicts the general understanding of N-oxide metabolism.[14] The primary pharmacological activity resides with the parent compound, amisulpride, which acts as a selective antagonist at dopamine D2 and D3 receptors.[15][16][17] The dose-dependent effects of amisulpride are attributed to its differential actions on presynaptic and postsynaptic dopamine receptors.[18][19]

Synthesis of this compound

Proposed Synthetic Scheme:

The synthesis of the parent compound, amisulpride, typically involves the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with (1-ethylpyrrolidin-2-yl)methanamine.[20]

Conclusion

This compound is a minor metabolite of amisulpride, formed through the oxidation of the tertiary amine in the pyrrolidine ring, a reaction likely catalyzed by flavin-containing monooxygenases rather than cytochrome P450 enzymes. Amisulpride undergoes limited metabolism, with the parent drug being the primary pharmacologically active agent. While analytical methods for amisulpride are well-established, further research is required to fully characterize the pharmacokinetics and potential pharmacological activity of this compound. The development of a validated, sensitive analytical method for the simultaneous quantification of both amisulpride and this compound is crucial for a more comprehensive understanding of its role in the overall disposition of amisulpride.

References

- 1. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]

- 2. researchgate.net [researchgate.net]

- 3. A population approach to characterise amisulpride pharmacokinetics in older people and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A systematic review and combined meta‐analysis of concentration of oral amisulpride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. (PDF) Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection (2011) | Illia V. Kudris | 26 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. This compound | 71676-01-2 | FA17869 | Biosynth [biosynth.com]

- 15. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 19. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

Amisulpride N-oxide (CAS: 71676-01-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride N-oxide (CAS No. 71676-01-2) is a primary metabolite and a significant transformation product of the second-generation antipsychotic drug Amisulpride. It is formed through oxidative processes, including biological metabolism, photodegradation, and ozonation in water treatment.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, spectroscopic characterization, and formation pathways. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented to support research and development activities. Current evidence indicates that this compound is a pharmacologically inactive metabolite, lacking the dopamine (B1211576) D2/D3 receptor affinity of its parent compound.[2]

Chemical and Physical Properties

This compound is a derivative of Amisulpride, characterized by the addition of an oxygen atom to the nitrogen of the pyrrolidine (B122466) ring. While comprehensive experimental data for the N-oxide is not widely published, its basic properties have been established. For comparative purposes, the properties of the parent compound, Amisulpride, are also provided.

| Property | This compound | Amisulpride (Parent Compound) |

| CAS Number | 71676-01-2[3] | 71675-85-9[4] |

| Molecular Formula | C₁₇H₂₇N₃O₅S[3] | C₁₇H₂₇N₃O₄S[2] |

| Molecular Weight | 385.48 g/mol | 369.5 g/mol [2] |

| IUPAC Name | 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide[2] |

| Melting Point | Data not available | 126-127 °C[2] |

| pKa (basic) | Data not available | 9.37[2] |

| logP | Data not available | 1.06[2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[1] | Insoluble in water.[2] |

| Appearance | Solid[1] | White to off-white crystalline powder.[5] |

Spectroscopic Data

Characterization of this compound is crucial for its identification as a metabolite, impurity, or environmental degradant.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for identifying and quantifying this compound. The protonated molecule [M+H]⁺ is observed at m/z 386, corresponding to the addition of an oxygen atom to the Amisulpride molecule (m/z 370).

-

MS² Spectrum: A representative MS² spectrum for this compound can be found in spectral databases such as SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic peaks for the functional groups present in the molecule, including N-H stretching of the primary amine, C=O stretching of the amide, and S=O stretching of the sulfone group. A notable feature would be the N-O stretching vibration, which typically appears in the region of 950-970 cm⁻¹ for tertiary amine N-oxides.

Formation and Synthesis

This compound is not synthesized for therapeutic purposes but is formed through several oxidative pathways. It is also available as a chemical standard for analytical and research purposes.[6]

Metabolic Pathway

Amisulpride undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged. Two identified metabolites are formed through de-ethylation and oxidation, with the latter yielding this compound. These metabolites are considered pharmacologically inactive and constitute a small fraction of the administered dose.[2]

References

Amisulpride N-oxide: An In-depth Technical Guide on its Environmental Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569), an atypical antipsychotic and antiemetic agent, is increasingly detected in various environmental compartments due to its widespread use and incomplete removal during wastewater treatment.[1][2] A significant concern for environmental scientists and drug development professionals is the formation and persistence of its degradation products. This technical guide focuses on Amisulpride N-oxide, a major environmental transformation product of Amisulpride. This document provides a comprehensive overview of its formation pathways, environmental persistence, and the analytical and experimental methodologies used in its study.

Formation Pathways of this compound

This compound is primarily formed from the parent compound, Amisulpride, through several key environmental degradation processes: ozonation, photodegradation, and photocatalysis.[3][4] Biodegradation appears to be a minor pathway for its formation.[5][6]

1. Ozonation:

During wastewater treatment, ozonation is a common method for removing organic micropollutants.[7] Amisulpride readily reacts with ozone, leading to the oxidation of the tertiary amine group in the pyrrolidine (B122466) ring to form this compound.[1][8][9] This reaction is a significant contributor to the presence of this compound in treated wastewater effluents. The reaction between ozone and tertiary amines in an aqueous solution is generally rapid, with rate constants in the order of 10^6 M⁻¹s⁻¹.[8] The primary mechanism involves an O-transfer from ozone to the nitrogen atom of the amine.[8]

2. Photodegradation:

In sunlit surface waters, Amisulpride can undergo photodegradation. Direct photolysis plays a significant role, as Amisulpride exhibits a strong absorbance spectrum at wavelengths greater than 290 nm.[10] This process involves the absorption of light energy by the Amisulpride molecule, leading to its transformation into various photoproducts, including this compound.[9][11] The formation of the N-oxide is a result of photo-oxidation of the tertiary amine.

3. Photocatalysis:

Advanced oxidation processes, such as heterogeneous photocatalysis, are also being explored for the removal of pharmaceuticals from water. Studies have shown that the photocatalytic degradation of Amisulpride, for instance using g-C3N4 as a catalyst under UV-A irradiation, also leads to the formation of this compound as a transformation product.[3][12] This process involves the generation of reactive oxygen species, such as hydroxyl radicals and superoxide (B77818) anion radicals, which then react with the Amisulpride molecule.[3]

Environmental Persistence and Fate

A critical aspect of this compound is its high persistence in the environment. Studies have indicated that it is resistant to further degradation under various conditions.

-

Biodegradation: this compound shows high biological persistence. Bench-scale experiments with activated sludge have demonstrated no significant removal of this compound, indicating its resistance to microbial degradation.[1]

-

Photostability: While formed through photodegradation of the parent compound, this compound itself has been found to be relatively stable under solar photolysis.[5][6]

This inherent stability suggests that this compound can persist in aquatic environments for extended periods, potentially leading to its accumulation.

Quantitative Degradation Data

Quantitative data on the degradation of Amisulpride leading to the formation of this compound is available from studies on the parent compound. However, specific kinetic data for the degradation of this compound itself is limited, reflecting its high persistence.

| Degradation Process | Compound | Matrix | Rate Constant (k) | Half-life (t½) | Reference |

| Photocatalysis (UV-A/g-C3N4) | Amisulpride | Ultrapure Water | 3.04 × 10⁻² min⁻¹ | 22.80 min | [3] |

| Photocatalysis (UV-A/g-C3N4) | Amisulpride | Wastewater | 0.7 × 10⁻² min⁻¹ | 99.02 min | [3] |

| Photolysis (Simulated Sunlight) | Amisulpride | Ultrapure Water | - | 4.2 h | [13] |

Experimental Protocols

1. Ozonation of Amisulpride

-

Objective: To simulate the formation of this compound during wastewater treatment.

-

Apparatus: A batch reactor equipped with an ozone generator, a gas diffuser, and a magnetic stirrer.

-

Procedure:

-

Prepare a solution of Amisulpride in ultrapure water or a relevant water matrix (e.g., wastewater effluent) at a known concentration (e.g., 10 µg/L).

-

Introduce a continuous flow of ozone gas at a specific concentration (e.g., 1-5 mg/L) into the reactor through the gas diffuser.[14]

-

Maintain constant stirring to ensure homogenous mixing.

-

Collect samples at different time intervals.

-

Immediately quench the reaction in the collected samples by adding a quenching agent like sodium thiosulfate (B1220275) to stop the ozonation process.

-

Analyze the samples for the presence and concentration of Amisulpride and this compound using a validated analytical method.

-

2. Photodegradation of Amisulpride

-

Objective: To study the formation of this compound under simulated solar radiation.

-

Apparatus: A photolysis reactor equipped with a light source that simulates the solar spectrum (e.g., a xenon arc lamp with filters). The reactor should be made of quartz or other UV-transparent material.

-

Procedure:

-

Prepare a solution of Amisulpride in a relevant aqueous matrix (e.g., ultrapure water, river water) at a specific concentration.

-

Fill the photolysis reactor with the prepared solution.

-

Irradiate the solution with the light source, ensuring a constant and measured light intensity.

-

Collect samples at various time points during the irradiation.

-

Store the samples in the dark and at a low temperature to prevent further reactions before analysis.

-

Analyze the samples to determine the concentrations of Amisulpride and its photoproducts, including this compound.

-

3. Analytical Quantification of this compound

-

Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in environmental samples.[15][16]

-

Sample Preparation: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analyte from water samples and remove interfering matrix components.[17]

-

HPLC Conditions (Illustrative Example):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions (Illustrative Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Signaling Pathways and Experimental Workflows

Caption: Formation pathways of this compound.

Caption: Analytical workflow for this compound.

Conclusion